2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate
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Overview
Description
The compound 2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate is a complex organic molecule with a unique structure It is characterized by its pentacyclic framework, multiple methyl groups, and the presence of both benzoic acid and acetate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the pentacyclic core. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The benzoic acid and acetate groups are introduced through esterification and acylation reactions, respectively.
Final Assembly: The final step involves the coupling of the pentacyclic core with the benzoic acid and acetate groups, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the benzoic acid to a benzyl alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the benzoic acid can yield benzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool for studying biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its complex structure and functional groups may interact with biological targets in unique ways, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to engage in a variety of chemical interactions, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,20-Diethyl-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid
- 2-(6,20-Diethyl-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate
Uniqueness
The uniqueness of 2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate lies in its specific combination of functional groups and its pentacyclic structure. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C42H46ClN3O11 |
---|---|
Molecular Weight |
804.3 g/mol |
IUPAC Name |
2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate |
InChI |
InChI=1S/C36H38N2O3.C6H7NO4.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h11-20H,9-10H2,1-8H3;2-3H2,1H3;(H,2,3,4,5) |
InChI Key |
MQSKQTUVUKWUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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